2-(cyclopentylsulfanyl)-1-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazin-1-yl)ethan-1-one
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Description
2-(cyclopentylsulfanyl)-1-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C19H28N4O2S and its molecular weight is 376.52. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Characterization
- This compound has been utilized in the synthesis and reactions of various heterocyclic compounds, playing a key role in the formation of diverse derivatives. These derivatives are crucial in the development of new chemical entities for potential therapeutic applications (Attaby et al., 2006).
Antiviral and Anticancer Applications
- Some derivatives synthesized using this compound have shown significant antiviral activity, particularly against HSV1 and HAV-MBB, highlighting its potential in the development of new antiviral agents (Attaby et al., 2006).
- Additionally, related compounds have demonstrated promising anticancer activities, underscoring the potential of this compound in the synthesis of new anticancer drugs (Kumar et al., 2013).
Role in Heterocyclic Synthesis
- The compound and its derivatives have been used extensively in heterocyclic synthesis. This application is significant for pharmaceutical chemistry, as many drugs and biologically active molecules have heterocyclic structures (Ho & Suen, 2013).
Development of Pain Management Drugs
- It has also been used in the synthesis of new series of pyrazoles, leading to the identification of potent σ1 receptor antagonists, which are promising candidates for the treatment of pain (Díaz et al., 2020).
Application in Electrochemical Synthesis
- This compound is instrumental in electrochemical syntheses, particularly in the formation of new arylthiobenzazoles. Such processes are crucial in developing novel organic compounds with potential industrial applications (Amani & Nematollahi, 2012).
Properties
IUPAC Name |
2-cyclopentylsulfanyl-1-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O2S/c24-18(14-26-16-6-1-2-7-16)21-9-11-22(12-10-21)19(25)17-13-15-5-3-4-8-23(15)20-17/h13,16H,1-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCFNUWNFGVROH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2CCN(CC2)C(=O)C3=NN4CCCCC4=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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